molecular formula C16H17ClN2S2 B4682226 N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-phenylthiourea

N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-phenylthiourea

Cat. No. B4682226
M. Wt: 336.9 g/mol
InChI Key: WANGGFFCJVYDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-phenylthiourea, also known as CBTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBTU is a thiourea derivative that has shown promising results in various fields of research, including biology, chemistry, and pharmacology. In

Mechanism of Action

N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-phenylthiourea exerts its biological activity by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which makes it a potential candidate for the treatment of hyperpigmentation disorders. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which makes it a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have antiviral activity against HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. This compound has also been shown to have a wide range of biological activities, making it a valuable tool for drug discovery and development. However, this compound also has some limitations. It is relatively unstable in aqueous solutions and can decompose over time. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-phenylthiourea. One potential direction is to explore its potential as a treatment for hyperpigmentation disorders. Another potential direction is to investigate its potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-phenylthiourea has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. This compound has also been used as a tool for studying the mechanism of action of various enzymes and proteins. Its unique structure and properties make it a valuable tool for drug discovery and development.

properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2S2/c17-14-8-6-13(7-9-14)12-21-11-10-18-16(20)19-15-4-2-1-3-5-15/h1-9H,10-12H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGGFFCJVYDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-phenylthiourea
Reactant of Route 2
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N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-phenylthiourea

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